An In-depth Technical Guide to the Chemical Properties of (3-Aminocyclobutyl)methanol
An In-depth Technical Guide to the Chemical Properties of (3-Aminocyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Aminocyclobutyl)methanol is a saturated bifunctional molecule containing a cyclobutane ring substituted with an aminomethyl and a hydroxymethyl group. This small, rigid scaffold has garnered interest in medicinal chemistry due to the desirable physicochemical properties that cyclobutane moieties can impart to drug candidates. These include improved metabolic stability, reduced planarity, and the ability to orient pharmacophoric groups in a well-defined three-dimensional space.[1][2] This technical guide provides a comprehensive overview of the known chemical properties of (3-Aminocyclobutyl)methanol, its isomers, and its hydrochloride salts, with a focus on data relevant to researchers in drug discovery and development.
Chemical and Physical Properties
(3-Aminocyclobutyl)methanol exists as cis and trans diastereomers. Much of the available data pertains to the hydrochloride salt forms, which are often preferred in experimental setting due to their increased stability and solubility in polar solvents.[1][3]
Table 1: General Properties of (3-Aminocyclobutyl)methanol and its Hydrochloride Salt
| Property | (3-Aminocyclobutyl)methanol | (3-Aminocyclobutyl)methanol Hydrochloride |
| Molecular Formula | C₅H₁₁NO[4][5][6] | C₅H₁₂ClNO[2][5][7] |
| Molecular Weight | 101.15 g/mol [4] | 137.61 g/mol [2][3][8] |
| Isomers | cis and trans | cis and trans |
Table 2: Quantitative Data for (3-Aminocyclobutyl)methanol and its Hydrochloride Salt
| Property | Value | Compound Form |
| Exact Mass | 101.0841 g/mol (Predicted)[6] | 137.0607 g/mol [2] |
| XLogP3-AA | -0.6 (Predicted)[6] | Not Available |
| Hydrogen Bond Donor Count | 2[6] | 3[2] |
| Hydrogen Bond Acceptor Count | 2[6] | 2[2] |
| Rotatable Bond Count | 1[6] | 1[2] |
| Topological Polar Surface Area | 46.3 Ų[6] | Not Available |
| Complexity | 59.1 (for HCl salt)[2] | Not Available |
| Storage Temperature | 2-8°C (in dark, inert atmosphere)[4][7] | Room Temperature (inert atmosphere)[3][9] |
Spectroscopic Data
Detailed experimental spectroscopic data for (3-Aminocyclobutyl)methanol is limited. The following summarizes the available information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: A proton NMR spectrum for trans-3-Aminocyclobutanemethanol hydrochloride is publicly available. The interpretation of this spectrum is crucial for the structural confirmation of the trans isomer.
¹³C NMR: Specific experimental ¹³C NMR data for (3-Aminocyclobutyl)methanol or its salts were not found in the surveyed literature. However, chemical shifts can be predicted based on the structure and data from analogous compounds. The carbon attached to the hydroxyl group is expected to resonate in the range of 60-70 ppm, while the carbon bearing the amino group would likely appear around 40-50 ppm. The remaining cyclobutane carbons would be found further upfield.
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
Predicted mass spectrometry data for the free base, (3-Aminocyclobutyl)methanol, suggests a molecular ion peak ([M]⁺) at m/z 101.08351.[6] Common fragmentation patterns for amino alcohols include the loss of water and alpha-cleavage adjacent to the amine or alcohol functionalities.[10][11]
Table 3: Predicted Collision Cross Section (CCS) Data for (3-Aminocyclobutyl)methanol Adducts [6]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 102.09134 | 119.6 |
| [M+Na]⁺ | 124.07328 | 125.0 |
| [M-H]⁻ | 100.07678 | 121.5 |
| [M+NH₄]⁺ | 119.11788 | 135.2 |
| [M+K]⁺ | 140.04722 | 127.2 |
| [M+H-H₂O]⁺ | 84.081320 | 109.7 |
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis and purification of (3-Aminocyclobutyl)methanol are scarce. The following represents a generalized workflow based on the synthesis of analogous compounds and available technical documents.
Synthesis
The synthesis of (3-Aminocyclobutyl)methanol isomers typically involves the reduction of a corresponding 3-aminocyclobutanecarboxylic acid or its ester derivative. Stereocontrol is a key challenge, and different strategies can be employed to favor either the cis or trans isomer.
Workflow for Stereoselective Synthesis of 3-Aminocyclobutanols
Caption: A generalized workflow for the stereoselective synthesis of cis- and trans-(3-Aminocyclobutyl)methanol.
General Protocol for cis-Selective Reduction: [7]
-
Dissolve the N-protected 3-aminocyclobutanone in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to a low temperature, typically -78 °C.
-
Slowly add a sterically hindered reducing agent, such as Lithium tri-tert-butoxyaluminum hydride, to the cooled solution.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium potassium tartrate).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Remove the protecting group under appropriate conditions to yield the final product.
Purification and Isomer Separation
The separation of cis and trans isomers of (3-Aminocyclobutyl)methanol can be challenging. Column chromatography is often employed, and the choice of eluent is critical to achieve good separation.[7] In some cases, derivatization of the amine or alcohol may be necessary to improve the separation efficiency. For enantiomeric resolution, chiral chromatography or the formation of diastereomeric salts with a chiral acid or base followed by fractional crystallization are common techniques.[7]
Role in Signaling Pathways and Drug Discovery
While specific studies detailing the interaction of (3-Aminocyclobutyl)methanol with particular signaling pathways are not prevalent in the public domain, the cyclobutane scaffold is increasingly utilized in drug design to create conformationally constrained analogs of known bioactive molecules.[1][2]
The rigid, three-dimensional nature of the cyclobutane ring allows for the precise positioning of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets such as enzymes and receptors.[1][4] Derivatives of aminocyclobutane have been incorporated into various drug candidates, including integrin antagonists and immunomodulatory peptides.[3][4][12] The incorporation of these scaffolds can also improve pharmacokinetic properties by blocking sites of metabolism.[1]
Logical Relationship of Cyclobutane Scaffolds in Drug Discovery
Caption: The role of cyclobutane scaffolds in improving drug-like properties.
Researchers utilizing (3-Aminocyclobutyl)methanol as a building block in their synthetic strategies are likely targeting a wide range of signaling pathways implicated in diseases such as cancer, inflammation, and infectious diseases, where precise control over the spatial arrangement of pharmacophores is critical for achieving desired biological activity.[3]
Conclusion
(3-Aminocyclobutyl)methanol is a valuable building block for medicinal chemistry, offering a rigid and three-dimensionally defined scaffold. While a comprehensive set of experimental data for the free base is still emerging, the properties of its hydrochloride salt are better characterized. The stereoselective synthesis and purification of its isomers present a key challenge that can be addressed through modern synthetic and analytical techniques. The strategic incorporation of this and similar cyclobutane derivatives into drug candidates holds significant promise for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. Further research is warranted to fully elucidate the biological activities of (3-Aminocyclobutyl)methanol derivatives and their interactions with specific signaling pathways.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. (3-Aminocyclobutyl)methanol hydrochloride|lookchem [lookchem.com]
- 6. PubChemLite - (3-aminocyclobutyl)methanol (C5H11NO) [pubchemlite.lcsb.uni.lu]
- 7. benchchem.com [benchchem.com]
- 8. hmdb.ca [hmdb.ca]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
